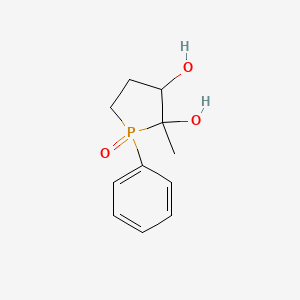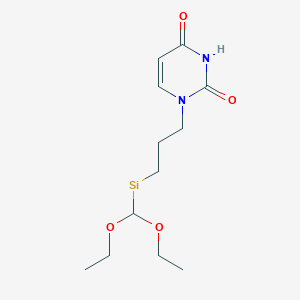
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one is an organophosphorus compound characterized by the presence of a phospholane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one typically involves the reaction of phenylphosphonic dichloride with 2,3-dihydroxy-2-methylbutane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phospholane derivatives with reduced functional groups.
Substitution: Formation of alkylated phospholane derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methyl-1-phenyl-propan-1-one: A compound with a similar phenyl and hydroxyl group but lacking the phospholane ring.
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Another compound with dihydroxy and phenyl groups but different structural arrangement.
Uniqueness
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one is unique due to the presence of the phospholane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in various fields.
Propiedades
| 118970-30-2 | |
Fórmula molecular |
C11H15O3P |
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
2-methyl-1-oxo-1-phenyl-1λ5-phospholane-2,3-diol |
InChI |
InChI=1S/C11H15O3P/c1-11(13)10(12)7-8-15(11,14)9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3 |
Clave InChI |
TXLDFJXGDYSBGN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCP1(=O)C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
